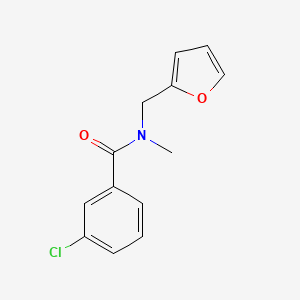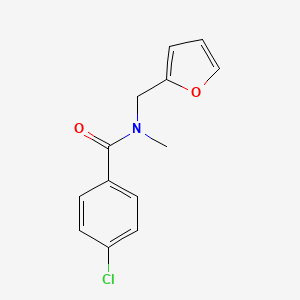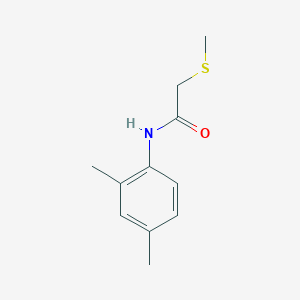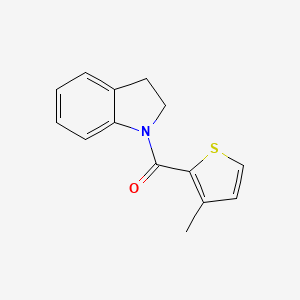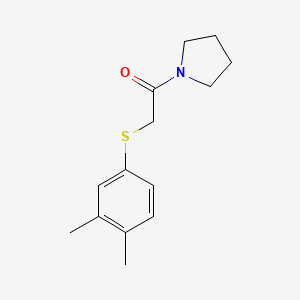![molecular formula C13H18FNO B7475036 N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide (also known as fentanyl) is a synthetic opioid analgesic drug that is used for pain management. It was first synthesized in 1960 by Paul Janssen, a Belgian chemist. Fentanyl is a potent drug that is about 50-100 times more potent than morphine and is used for the treatment of severe pain, such as cancer pain, postoperative pain, and chronic pain.
作用机制
Fentanyl works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. This binding results in the inhibition of the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals. This inhibition leads to a reduction in the perception of pain.
Biochemical and Physiological Effects:
Fentanyl has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. The analgesic effect of fentanyl is due to its binding to the mu-opioid receptors in the brain and spinal cord. The sedative effect of fentanyl is due to its ability to depress the central nervous system. The respiratory depression effect of fentanyl is due to its ability to decrease the sensitivity of the respiratory center in the brainstem. The euphoric effect of fentanyl is due to its ability to activate the reward center in the brain.
实验室实验的优点和局限性
Fentanyl has several advantages and limitations for lab experiments. One advantage is its potency, which allows for the use of smaller doses in experiments. Another advantage is its rapid onset of action, which allows for the measurement of its effects in a short period of time. However, one limitation is its potential for abuse, which requires strict control and regulation of its use in experiments.
未来方向
There are several future directions for the study of fentanyl. One direction is the development of new analogs that have improved analgesic properties and fewer side effects. Another direction is the study of the long-term effects of fentanyl use on the brain and other organs. Additionally, the use of fentanyl in combination with other drugs for pain management and anesthesia is an area of ongoing research.
合成方法
The synthesis of fentanyl involves the reaction of N-phenethyl-4-piperidone with aniline, followed by the reduction of the resulting imine with sodium borohydride. The final product is then purified by recrystallization. The chemical structure of fentanyl is shown below:
科学研究应用
Fentanyl has been extensively studied for its analgesic properties and its potential use in the treatment of pain. It has also been studied for its potential use in anesthesia and sedation. Fentanyl is commonly used in clinical settings, such as hospitals and clinics, for the treatment of acute and chronic pain. It is also used in veterinary medicine for the treatment of pain in animals.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-13(2,3)12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMDJTWUBCHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)

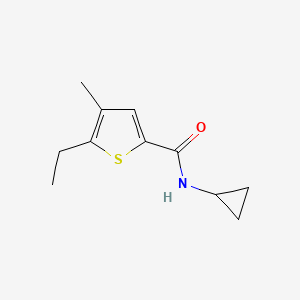
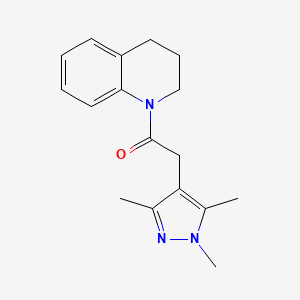
![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)

![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
